

# Spectroscopic Profile of 2-(1-Cyclohexenyl)ethylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)ethylamine

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-(1-cyclohexenyl)ethylamine** (CAS No. 3399-73-3, Molecular Formula:  $C_8H_{15}N$ , Molecular Weight: 125.21 g/mol). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also included to support researchers in their analytical endeavors.

## Spectroscopic Data Summary

The spectroscopic data for **2-(1-cyclohexenyl)ethylamine** has been compiled from various sources, including peer-reviewed literature and public chemical databases.<sup>[1][2]</sup> A summary of the key findings is presented in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **2-(1-cyclohexenyl)ethylamine** provide detailed information about its proton and carbon framework.

Table 1:  $^1H$  NMR Spectroscopic Data for **2-(1-Cyclohexenyl)ethylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available in quantitative format			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-(1-Cyclohexenyl)ethylamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available in quantitative format	

Note: While the existence of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **2-(1-cyclohexenyl)ethylamine** is documented, specific chemical shifts and coupling constants are not readily available in public databases in a tabulated format. Researchers may need to consult specialized spectral libraries or acquire the data experimentally.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Table 3: Key IR Absorption Bands for **2-(1-Cyclohexenyl)ethylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not publicly available in quantitative format	N-H stretch (amine)	
Data not publicly available in quantitative format	C-H stretch (alkene)	
Data not publicly available in quantitative format	C-H stretch (alkane)	
Data not publicly available in quantitative format	C=C stretch (alkene)	
Data not publicly available in quantitative format	N-H bend (amine)	

Note: The IR spectrum of **2-(1-cyclohexenyl)ethylamine** has been reported, but a detailed peak list is not publicly accessible. The expected characteristic absorption bands are listed above based on the compound's functional groups.[\[1\]](#)[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization mass spectrum of **2-(1-cyclohexenyl)ethylamine** is available through the NIST WebBook.[\[2\]](#)

Table 4: Mass Spectrometry Data for **2-(1-Cyclohexenyl)ethylamine**

m/z	Relative Intensity (%)	Putative Fragment
125	~15	[M] <sup>+</sup> (Molecular Ion)
96	~40	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
81	~100	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
79	~60	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
67	~45	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
53	~30	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	~55	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
30	~50	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

Note: The relative intensities are estimated from the graphical representation of the mass spectrum.<sup>[2]</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **2-(1-cyclohexenyl)ethylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-(1-cyclohexenyl)ethylamine** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **<sup>1</sup>H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width is required (typically 0-220 ppm). Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans and a longer acquisition time are generally necessary.

## Infrared (IR) Spectroscopy

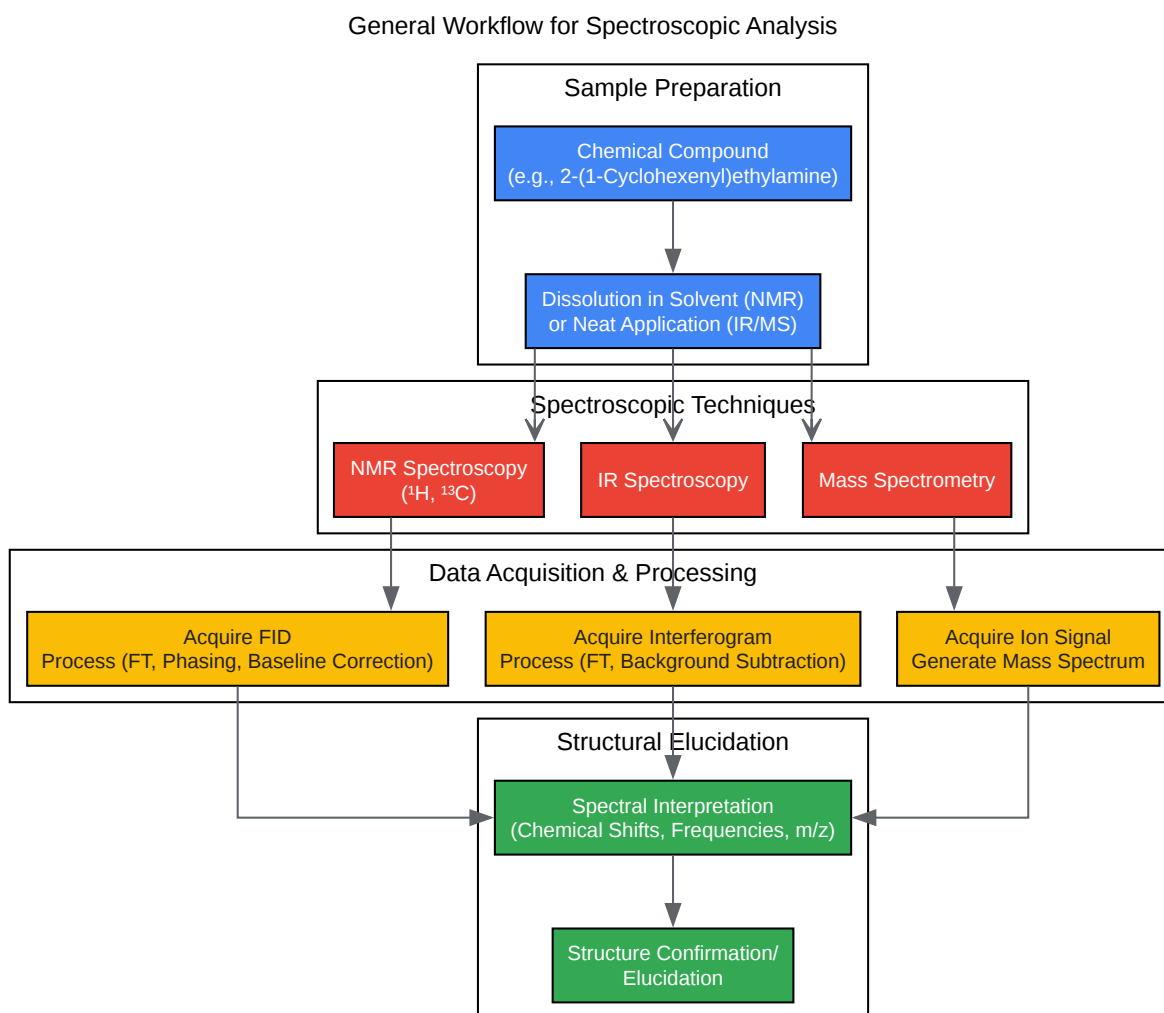
- **Sample Preparation:** For a liquid sample like **2-(1-cyclohexenyl)ethylamine**, the spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400  $\text{cm}^{-1}$ ). A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. This allows for separation from any impurities prior to mass analysis.
- **Ionization:** Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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